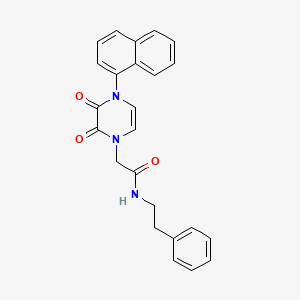
4-Ethynylcubane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynylcubane-1-carboxylic acid is a unique organic compound characterized by its cubane structure, which is a highly strained, cage-like hydrocarbon. The compound’s molecular formula is C11H8O2, and it has a molecular weight of 172.18 g/mol . The cubane structure is notable for its rigidity and high energy, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-ethynylcubane-1-carboxylic acid typically involves the functionalization of cubane derivatives. One common method is the oxidative decarboxylation of cubane carboxylic acids using electrochemical techniques. This method allows for the direct conversion of cubane carboxylic acids to alkoxy cubanes under mild conditions .
Industrial Production Methods: While large-scale industrial production methods for this compound are not extensively documented, the electrochemical functionalization approach mentioned above can be scaled up using flow electrochemical conditions, which facilitate straightforward upscaling .
Chemical Reactions Analysis
Types of Reactions: 4-Ethynylcubane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the cubane structure.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., palladium) facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative decarboxylation can yield alkoxy cubanes .
Scientific Research Applications
4-Ethynylcubane-1-carboxylic acid has several scientific research applications:
Biology: Its rigidity and high energy make it a useful probe in studying molecular interactions and biological pathways.
Medicine: The cubane structure can be used to design novel pharmaceuticals with improved stability and bioavailability.
Industry: The compound’s properties are exploited in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism by which 4-ethynylcubane-1-carboxylic acid exerts its effects involves its interaction with molecular targets through its rigid and strained cubane structure. This interaction can influence various molecular pathways, depending on the functional groups attached to the cubane core. The compound’s high energy and rigidity allow it to act as a stable scaffold in various chemical and biological processes .
Comparison with Similar Compounds
- 4-Methoxycarbonylcubane-1-carboxylic acid
- 1,4-Cubanedicarboxylic acid
- 1-Adamantanecarboxylic acid
Comparison: 4-Ethynylcubane-1-carboxylic acid is unique due to its ethynyl group, which imparts distinct chemical reactivity compared to other cubane derivatives. This uniqueness makes it particularly valuable in applications requiring high energy and rigidity .
Properties
IUPAC Name |
4-ethynylcubane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c1-2-10-3-6-4(10)8-5(10)7(3)11(6,8)9(12)13/h1,3-8H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRGEEUBJSVXSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC12C3C4C1C5C2C3C45C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-dimethoxyphenethyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2790296.png)
![N-(5-chloro-2-methoxyphenyl)-2-({2,6,8-trimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2790297.png)


![ethyl 3-cyano-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2790303.png)

![[1-(3-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2790307.png)




![5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide](/img/structure/B2790314.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2790315.png)
![1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-4-cyclopropyl-1H-1,2,3-triazole](/img/structure/B2790316.png)
